5-(2-Fluorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Fluorophenyl)cyclohexane-1,3-dione is an organofluorine compound with the molecular formula C12H11FO2. It is characterized by the presence of a fluorophenyl group attached to a cyclohexane-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2-fluorobenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(2-Fluorophenyl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The dione groups can undergo tautomerization, affecting the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)cyclohexane-1,3-dione: Similar in structure but with the fluorine atom in the para position.
2-Fluorocyclohexane-1,3-dione: Lacks the phenyl group, affecting its chemical properties and reactivity
Uniqueness
5-(2-Fluorophenyl)cyclohexane-1,3-dione is unique due to the ortho position of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
5-(2-fluorophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEWCTHODLROAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545777 | |
Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102821-72-7 | |
Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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